molecular formula C17H15N3O4 B1386902 Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate CAS No. 1171456-14-6

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate

Cat. No.: B1386902
CAS No.: 1171456-14-6
M. Wt: 325.32 g/mol
InChI Key: NZUHWJAOXSBEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate (CAS: 1171507-60-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₁₅N₃O₄ and a molecular weight of 325.33 g/mol . Its structure features a pyrido[2,3-b]pyrazine-dione core substituted with a methyl group at the N1 position and a methyl benzoate moiety at the C4 position. This compound is categorized under research-oriented heterocycles but has been marked as discontinued in commercial catalogs, possibly due to challenges in synthesis or stability .

Properties

IUPAC Name

methyl 4-[(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19-13-4-3-9-18-14(13)20(16(22)15(19)21)10-11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHWJAOXSBEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N(C(=O)C1=O)CC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the Intermediate Compound: : The preparation begins with the synthesis of an intermediate compound that features the pyrido[2,3-b]pyrazine core. A common approach involves the reaction of a 1-methyl-2,3-dioxopyridine derivative with an appropriate hydrazine to form the desired core structure.

  • Formation of Methyl 4-(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate: : The intermediate is then reacted with a benzoic acid derivative. Esterification occurs under specific conditions using a catalyst such as sulfuric acid or by employing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an alcohol (methanol).

Industrial Production Methods

The industrial scale-up involves:

  • Optimization of Reaction Parameters: : Temperature, pressure, and time are meticulously optimized to ensure high yield and purity.

  • Use of Catalysts: : Catalysts may be employed to accelerate reaction rates.

  • Purification Techniques: : Techniques like recrystallization, chromatography, and distillation are used to isolate and purify the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the benzoate moiety, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyrido[2,3-b]pyrazine core, typically using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Electrophilic substitution can occur on the benzene ring, enabling further functionalization. Common reagents include chlorinating agents and brominating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Chlorine or bromine in the presence of iron(III) chloride as a catalyst.

Major Products Formed

  • Oxidation: : Yields benzoic acid derivatives and diketones.

  • Reduction: : Results in alcohols and diols.

  • Substitution: : Produces halogenated aromatic compounds.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its multifaceted reactivity makes it a versatile precursor in organic synthesis.

  • Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

  • Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

  • Industry: : Utilized in the development of novel materials with specific electronic and photonic properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It can bind to various enzymes, altering their activity. Its interaction with specific protein receptors may influence signaling pathways.

  • Pathways Involved: : Includes inhibition of specific enzymes that are overexpressed in certain diseases, modulation of inflammatory pathways, and interference with cellular redox states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as fused heterocyclic systems or bioactive substituents:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Melting Point (°C)
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate C₁₇H₁₅N₃O₄ 325.33 Pyrido-pyrazine-dione, methyl benzoate Undocumented Undocumented
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₅N₅O₇ 555.54 Imidazopyridine, nitro, cyano, ester groups Yellow solid 215–217
3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)-piperidin-1-yl]pyridine C₁₅H₂₀N₄O₃ 304.35 Pyridine, pyrrolidinylcarbonyl, nitro Undocumented Undocumented
Key Observations:

Heterocyclic Core: The target compound features a pyrido-pyrazine-dione system, which is distinct from the imidazopyridine core in the compound from and the simple pyridine ring in . The dione (two ketone groups) in the target molecule may enhance hydrogen-bonding capacity compared to the nitro and cyano groups in the imidazopyridine analog .

In contrast, the pyrrolidinylcarbonyl group in the pyridine derivative () could enhance binding to enzymes or receptors . The nitro and cyano groups in the imidazopyridine compound () may confer electrophilic reactivity, useful in medicinal chemistry or materials science .

Biological Activity

Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate, with the molecular formula C17H15N3O4C_{17}H_{15}N_{3}O_{4} and a molecular weight of approximately 325.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15N3O4C_{17}H_{15}N_{3}O_{4}
  • Molecular Weight : 325.33 g/mol
  • CAS Number : 1171456-14-6

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against respiratory syncytial virus (RSV) and other pathogens.
  • Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, indicating potential as an antibacterial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Modification of Functional Groups : Changes in the substituents on the benzoate ring have been shown to alter potency and selectivity against specific biological targets.
  • Dihydropyrido[2,3-b]pyrazine Core : The presence of the dihydropyrido core is crucial for maintaining activity against certain enzymes and receptors.
ModificationEffect on Activity
Removal of methoxy groupIncreased potency against specific targets
Addition of halogensEnhanced antimicrobial properties

The mechanisms by which this compound exerts its effects are still under investigation. Potential mechanisms include:

  • Inhibition of Viral Replication : It may interfere with viral entry or replication processes.
  • Targeting Bacterial Enzymes : Certain derivatives have been shown to inhibit key enzymes in bacterial metabolic pathways.

Case Studies

Several studies have reported on the biological activity of this compound:

  • Antiviral Studies : A study conducted on analogs related to this compound demonstrated significant antiviral activity against RSV with an effective concentration (EC50) in the low micromolar range .
  • Antimicrobial Activity : Research indicated that some derivatives were effective against Gram-positive bacteria, showing promise as potential antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.